molecular formula C3H5ClO2 B6320220 2-Hydroxypropanoyl chloride CAS No. 61882-51-7

2-Hydroxypropanoyl chloride

Cat. No.: B6320220
CAS No.: 61882-51-7
M. Wt: 108.52 g/mol
InChI Key: HGVUWQBXZZWUGD-UHFFFAOYSA-N
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Description

2-Hydroxypropanoyl chloride, also known as lactic acid chloride, is an organic compound with the molecular formula C3H5ClO2. It is a derivative of lactic acid where the hydroxyl group is replaced by a chlorine atom. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.

Scientific Research Applications

2-Hydroxypropanoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the preparation of biologically active molecules.

    Medicine: As a precursor in the synthesis of drugs and diagnostic agents.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

Target of Action

2-Hydroxypropanoyl chloride is a chemical compound that has been studied for its potential inhibitory effects on the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme plays a crucial role in key metabolic tissues such as the liver, adipose tissue, and the central nervous system .

Mode of Action

The compound’s interaction with its targets involves the formation of novel alkyl (2-alcoxy-2-hydroxypropanoyl)-L-tryptophanate derivatives . These derivatives are potential inhibitors of 11β-HSD1 . The molecular structure optimization of these compounds was performed employing DFT-B3LYP calculations .

Biochemical Pathways

It is known that the compound is involved in the formation of alkyl (2-alcoxy-2-hydroxypropanoyl)-l-tryptophanate derivatives . These derivatives are potential inhibitors of 11β-HSD1, an enzyme that plays a crucial role in key metabolic tissues .

Pharmacokinetics

It is known that the compound’s derivatives have potential inhibitory effects on 11β-hsd1 . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

It is known that the compound’s derivatives have potential inhibitory effects on 11β-hsd1 . This suggests that the compound may have potential applications in regulating metabolic processes in tissues where 11β-HSD1 is active .

Action Environment

It is known that the compound’s derivatives have potential inhibitory effects on 11β-hsd1 . This suggests that the compound’s action may be influenced by factors such as the presence of this enzyme and the specific metabolic environment of the tissues where it is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypropanoyl chloride can be synthesized through the reaction of lactic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction can be represented as follows:

CH3CH(OH)COOH+SOCl2CH3CH(OH)COCl+SO2+HCl\text{CH}_3\text{CH(OH)COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH(OH)COCl} + \text{SO}_2 + \text{HCl} CH3​CH(OH)COOH+SOCl2​→CH3​CH(OH)COCl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where lactic acid and thionyl chloride are mixed and heated under controlled conditions. The by-products, sulfur dioxide and hydrogen chloride, are typically removed through gas scrubbing systems to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes back to lactic acid and hydrochloric acid.

    Reduction: It can be reduced to 2-hydroxypropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides.

    Alcohols: Reacts with alcohols to form esters.

    Water: Hydrolyzes to lactic acid and hydrochloric acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction to 2-hydroxypropanol.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Lactic Acid: Formed from hydrolysis.

    2-Hydroxypropanol: Formed from reduction.

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride (CH3COCl): Similar in structure but lacks the hydroxyl group.

    Propionyl Chloride (C2H5COCl): Similar in structure but has an additional carbon atom.

    Chloroacetyl Chloride (ClCH2COCl): Similar in structure but has a chlorine atom on the alpha carbon.

Uniqueness

2-Hydroxypropanoyl chloride is unique due to the presence of both a hydroxyl group and a chlorine atom on the same carbon atom, which imparts distinct reactivity and properties compared to other acyl chlorides.

Properties

IUPAC Name

2-hydroxypropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c1-2(5)3(4)6/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVUWQBXZZWUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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